2-Thia-6-selenaspiro[3.3]heptane
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Overview
Description
2-Thia-6-selenaspiro[3.3]heptane is a unique compound characterized by its spirocyclic structure containing both sulfur and selenium atoms. The presence of both sulfur and selenium in the same molecule imparts distinctive reactivity and stability, making it a subject of interest in synthetic chemistry and material science .
Preparation Methods
The synthesis of 2-Thia-6-selenaspiro[3.3]heptane involves several steps, starting from readily available precursors. One common synthetic route includes the following steps :
Starting Material: 1,3-dibromo-2,2-bis(bromomethyl)propane.
Thioacetate Substitution: Replacement of one bromine atom with thioacetate.
Base Treatment: Treatment with a base to form 3,3-bis(bromomethyl)thietane.
Selenium Incorporation: Conversion of the thietane intermediate to this compound using lithium selenide (Li2Se) in tetrahydrofuran (THF).
Chemical Reactions Analysis
2-Thia-6-selenaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur and selenium atoms can be oxidized to form sulfoxides and selenoxides, respectively.
Reduction: Reduction reactions can convert the oxidized forms back to the original compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Thia-6-selenaspiro[3.3]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Thia-6-selenaspiro[3.3]heptane exerts its effects is primarily through its ability to coordinate with metal centers and participate in redox reactions . The sulfur and selenium atoms can interact with various molecular targets, influencing pathways related to oxidative stress and enzyme activity .
Comparison with Similar Compounds
2-Thia-6-selenaspiro[3.3]heptane can be compared with other similar compounds, such as:
2,6-Dithiaspiro[3.3]heptane: Contains two sulfur atoms instead of one sulfur and one selenium.
2,6-Diselenaspiro[3.3]heptane: Contains two selenium atoms instead of one sulfur and one selenium.
The uniqueness of this compound lies in its mixed chalcogen composition, which imparts distinct chemical properties and reactivity compared to its sulfur-only or selenium-only counterparts .
Properties
CAS No. |
835604-73-4 |
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Molecular Formula |
C5H8SSe |
Molecular Weight |
179.16 g/mol |
IUPAC Name |
6-thia-2-selenaspiro[3.3]heptane |
InChI |
InChI=1S/C5H8SSe/c1-5(2-6-1)3-7-4-5/h1-4H2 |
InChI Key |
PTRAZOQYTIMPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CS1)C[Se]C2 |
Origin of Product |
United States |
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